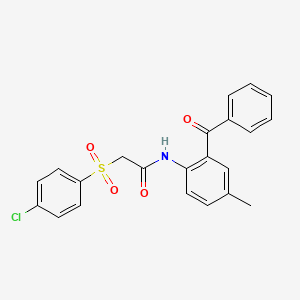![molecular formula C20H27N5O3S B14970681 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B14970681.png)
3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that features a pyridazine ring substituted with piperazine and piperidine moieties
Vorbereitungsmethoden
The synthesis of 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include sulfonyl chlorides, piperazine, and piperidine, under conditions such as reflux or catalytic hydrogenation. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine or piperidine moieties, using reagents like alkyl halides or sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine moieties can mimic natural substrates or ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine include other pyridazine derivatives with piperazine or piperidine substitutions. These compounds may share similar chemical properties and biological activities but can differ in their specific interactions with molecular targets. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological properties.
Eigenschaften
Molekularformel |
C20H27N5O3S |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C20H27N5O3S/c1-28-17-5-7-18(8-6-17)29(26,27)25-15-13-24(14-16-25)20-10-9-19(21-22-20)23-11-3-2-4-12-23/h5-10H,2-4,11-16H2,1H3 |
InChI-Schlüssel |
YNGOGQYCOVTIFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


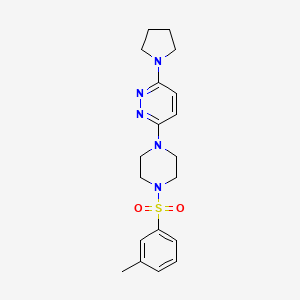
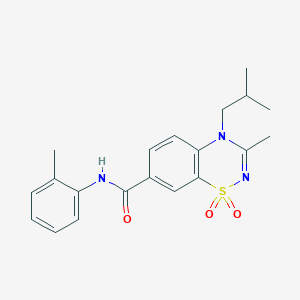
![N1-(2-(diethylamino)ethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B14970617.png)
![N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970621.png)
![Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B14970626.png)

![N-(2,3-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970663.png)
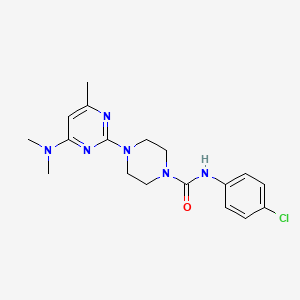
![N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B14970684.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14970685.png)
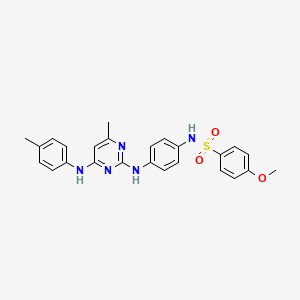

![1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B14970697.png)
